molecular formula C18H14O3 B12298149 Dihydroisotanshine II

Dihydroisotanshine II

Cat. No.: B12298149
M. Wt: 278.3 g/mol
InChI Key: KWKITVVBQQLHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydroisotanshine II typically involves the extraction from the roots of Salvia miltiorrhiza. The process includes several steps such as drying, grinding, and solvent extraction using organic solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Dihydroisotanshine II undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dihydroisotanshine II has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of diterpenoid quinones.

    Biology: Research has shown its potential in modulating biological pathways, making it a candidate for studying cellular processes.

    Medicine: this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in pharmacological studies.

    Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of Dihydroisotanshine II involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Tanshinone IIA: Another diterpenoid quinone from Salvia miltiorrhiza with similar therapeutic properties.

    Cryptotanshinone: Known for its anticancer and anti-inflammatory activities.

    Tanshinone I: Exhibits strong antioxidant properties.

Uniqueness: Dihydroisotanshine II stands out due to its unique chemical structure, which allows it to interact with a broader range of molecular targets, enhancing its therapeutic potential .

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

3,8-dimethyl-2,3-dihydronaphtho[2,1-g][1]benzofuran-4,5-dione

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)18-14(10(2)8-21-18)17(20)16(13)19/h3-7,10H,8H2,1-2H3

InChI Key

KWKITVVBQQLHBB-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C4=CC=CC(=C4C=C3)C

Origin of Product

United States

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